molecular formula C15H19BrO2 B8659508 4-Bromo-6-tert-butyl-5-methoxy-2-methyl-1-indanone

4-Bromo-6-tert-butyl-5-methoxy-2-methyl-1-indanone

Cat. No.: B8659508
M. Wt: 311.21 g/mol
InChI Key: SWLJNSSJTJLLJS-UHFFFAOYSA-N
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Description

4-Bromo-6-tert-butyl-5-methoxy-2-methyl-1-indanone is a useful research compound. Its molecular formula is C15H19BrO2 and its molecular weight is 311.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H19BrO2

Molecular Weight

311.21 g/mol

IUPAC Name

4-bromo-6-tert-butyl-5-methoxy-2-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C15H19BrO2/c1-8-6-9-10(13(8)17)7-11(15(2,3)4)14(18-5)12(9)16/h7-8H,6H2,1-5H3

InChI Key

SWLJNSSJTJLLJS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(=C(C=C2C1=O)C(C)(C)C)OC)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 60.0 g (0.258 mol) of 6-tert-butyl-5-methoxy-2-methylindan-1-one, 130 g of NaOAc(H2O)3, 1.5 g of Et4NI, 220 ml of dichloromethane, and 450 ml of water cooled to 5° C. 45.0 g (0.282 mol) of bromine was added for ca. 5 min by vigorous stirring. This mixture was stirred for 1 h at 5° C., and then a solution of 60.0 g of NaOAc(H2O)3 in 200 ml of water was added. To the resulting mixture 23.5 (0.147 mmol) of bromine was added at 5° C. The resulting solution was stirred for 30 min and then Na2SO3 was added by small portions to remove an excess of bromine. The CH2Cl2-layer was separated from the top aqueous one and the latter was extracted with 2×300 ml of dichloromethane. The combined organic extract was dried over K2CO3, passed through a short layer of silica gel 60 (40-63 um) and then evaporated to dryness. The residue was dried in vacuum to give 79.9 g (99%) of the title compound which was further used without an additional purification.
Quantity
60 g
Type
reactant
Reaction Step One
[Compound]
Name
NaOAc(H2O)3
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaOAc(H2O)3
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
mixture 23.5
Quantity
0.147 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
99%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Bromine (4.4 ml, 86 mmol) was added at 0° C. to a mixture of 6-tert-butyl-5-methoxy-2-methyl-1-indanone (20 g, 86 mmol), NaOAc (20.4 g) and tetrabutylammonium bromide (0.5 g) in CH2Cl2 (50 ml) and H2O (150 ml). After 16 h, 2.5 ml of Br2 and 12 g of NaOAc were added. After 24 h of stirring, the organic phase was separated, washed with water, 10% aq. Na2SO3, aq. NaHCO3, dried over MgSO4 and evaporated. The residue was used without purification.
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
12 g
Type
reactant
Reaction Step Two

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